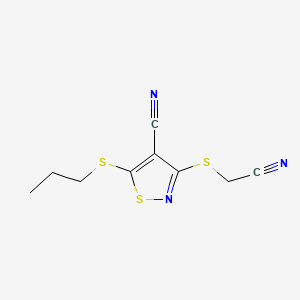
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(propylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(propylthio)- is a complex organic compound belonging to the isothiazole family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(propylthio)- typically involves multi-step organic reactions. Common starting materials might include isothiazole derivatives, cyanomethyl reagents, and propylthio compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors, precise control of reaction parameters, and purification techniques such as crystallization, distillation, or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might convert nitrile groups to amines.
Substitution: Various substitution reactions can occur, especially at the isothiazole ring, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various functionalized isothiazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, especially in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Pharmaceutical research might investigate this compound for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action for 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(propylthio)- would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, affecting cellular processes. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
相似化合物的比较
Similar Compounds
4-Isothiazolecarbonitrile, 3-((methylthio)-5-(propylthio)-: Similar structure but with a methylthio group instead of cyanomethyl.
4-Isothiazolecarbonitrile, 3-((ethylthio)-5-(propylthio)-: Similar structure but with an ethylthio group instead of cyanomethyl.
属性
CAS 编号 |
135489-11-1 |
|---|---|
分子式 |
C9H9N3S3 |
分子量 |
255.4 g/mol |
IUPAC 名称 |
3-(cyanomethylsulfanyl)-5-propylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C9H9N3S3/c1-2-4-14-9-7(6-11)8(12-15-9)13-5-3-10/h2,4-5H2,1H3 |
InChI 键 |
PALCYAFNXXYZPC-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=C(C(=NS1)SCC#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)
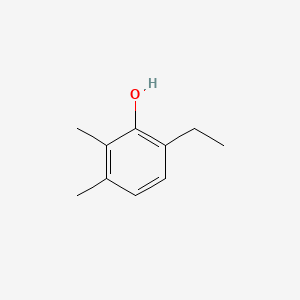
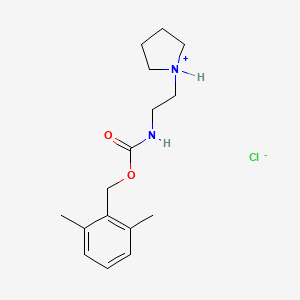

![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)

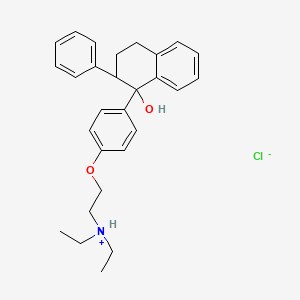
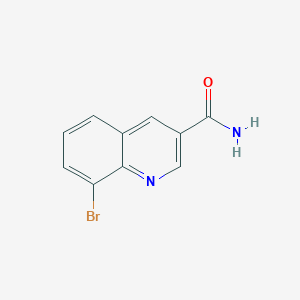
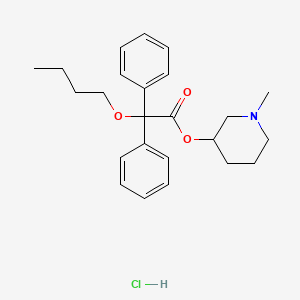
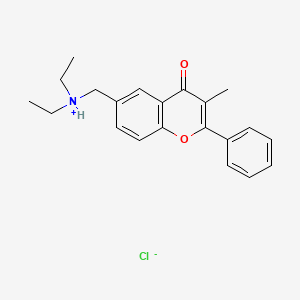
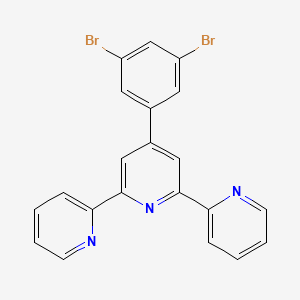
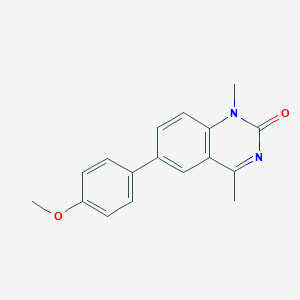
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
